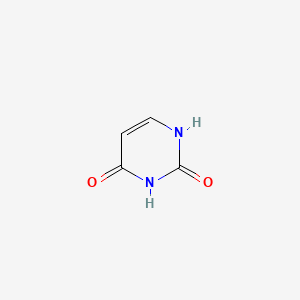
Uracil
Número de catálogo B7765268
Peso molecular: 112.09 g/mol
Clave InChI: ISAKRJDGNUQOIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05418231
Procedure details


According to the synthetic method shown in Scheme A, above, bromine is added dropwise to an ice-cooled solution or suspension of a pyrimidine-2,4(1H,3H)-dione derivative of formula (III) in water until the solution or suspension is colored pale yellow. The pyrimidine-2,4(1H,3H)-dione derivatives of formula (III) are prepared, for example, by the methods described in Heterocyclic Compounds 16, The pyrimidine supplement II, D. J. Brown, An Interscience Publication, John Willy & Sons, New York, 1985, Table LVIII, page 728. To the resulting pale yellow solution or suspension is added carefully an ice cold saturated aqueous NaHCO3 solution. The resulting reaction mixture is refluxed, the solvent is removed and the residue is recrystallized from an appropriate solvent or chromatographed over silica-gel to give a 5-hydroxyprimidine-2,4(1H,3H)-dione derivative of formula (IV).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Heterocyclic Compounds
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Name
Identifiers


|
REACTION_CXSMILES
|
BrBr.[NH:3]1[CH:8]=[CH:7][C:6](=[O:9])[NH:5][C:4]1=[O:10].N1C=CC=NC=1.[OH2:17]>>[OH:17][C:7]1[C:6](=[O:9])[NH:5][C:4](=[O:10])[NH:3][CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Heterocyclic Compounds
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(NC(C=C1)=O)=O
|
[Compound]
|
Name
|
( III )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(NC(C=C1)=O)=O
|
Step Six
[Compound]
|
Name
|
( III )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC=C1
|
Step Eight
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from an appropriate solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over silica-gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
